molecular formula C11H22N2O B1530265 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide CAS No. 1249390-48-4

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide

Cat. No.: B1530265
CAS No.: 1249390-48-4
M. Wt: 198.31 g/mol
InChI Key: ZAKBGZSBXBJOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide is a chemical compound with the molecular formula C14H22N2 It is a white crystalline solid with a molecular weight of 21834 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide typically involves the reaction of cyclohexylmethylamine with 2-methylpropanoic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system or industrial process in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-N-methylbenzamide

  • 2-Amino-N-ethylbenzamide

  • 2-Amino-N-propylbenzamide

  • 2-Amino-N-butylbenzamide

Properties

IUPAC Name

2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKBGZSBXBJOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.